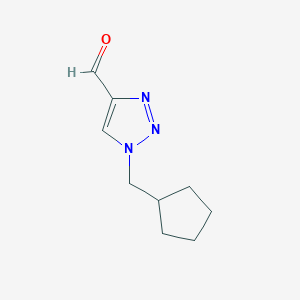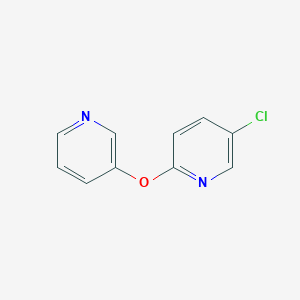![molecular formula C20H26N2OS B6499744 2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide CAS No. 953999-22-9](/img/structure/B6499744.png)
2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide, hereafter referred to as Compound A, is a synthetic organic compound that has recently been studied for its potential applications in the field of scientific research. Compound A is a member of the class of compounds known as amides, which are compounds that contain a carbonyl group linked to an amine group. Compound A has a unique chemical structure that has allowed it to be used in a variety of scientific applications, such as the synthesis of new compounds and the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Compound A is not yet fully understood. However, it is believed that Compound A interacts with a number of cellular targets, including proteins, enzymes, and receptors. Compound A has been shown to bind to a number of proteins, including the transcription factor NF-κB and the enzyme cyclooxygenase-2. It is thought that Compound A binds to these proteins and alters their activity, resulting in changes in cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
Compound A has been shown to have a variety of biochemical and physiological effects. In cell culture studies, Compound A has been shown to induce apoptosis in a variety of cell types. Compound A has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins. In addition, Compound A has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Compound A in laboratory experiments has a number of advantages. Compound A is relatively easy to synthesize and is relatively stable in a variety of solvents. Compound A is also relatively non-toxic and has a low level of bioaccumulation, making it safe to use in laboratory experiments. However, Compound A is also relatively expensive and its effects on cellular processes are not yet fully understood.
Zukünftige Richtungen
The potential applications of Compound A are still being explored. One potential direction for future research is the investigation of Compound A's effects on other cellular targets, such as proteins and enzymes involved in the regulation of inflammation and other cellular processes. Additionally, further research is needed to better understand the mechanism of action of Compound A and to identify potential therapeutic applications. Finally, further research is needed to determine the long-term safety and efficacy of Compound A in laboratory experiments.
Synthesemethoden
The synthesis of Compound A is relatively straightforward and can be accomplished through a number of different methods. The most commonly used method involves the reaction of 3-methylphenylmagnesium bromide with the N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide. This reaction is carried out in a solvent such as dichloromethane and the product is isolated through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Compound A has been used in a variety of scientific research applications. One of the most common applications is in the synthesis of other compounds. Compound A has been used as a starting material in the synthesis of a variety of compounds, including thioamides, aminobenzoates, and aryl amides. Compound A has also been used in the study of biochemical and physiological effects. A number of studies have investigated the effects of Compound A on various cellular processes, such as cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-16-4-2-5-18(12-16)13-20(23)21-14-17-7-9-22(10-8-17)15-19-6-3-11-24-19/h2-6,11-12,17H,7-10,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJVPMSREHARJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499663.png)

![2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6499675.png)
![2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B6499679.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6499691.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B6499702.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6499710.png)
![1-(4-methoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one](/img/structure/B6499716.png)
![N-[(1-benzylpiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B6499724.png)
![2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499731.png)
![4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499739.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide](/img/structure/B6499741.png)
![3-(2-chlorophenyl)-5-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-1,2-oxazole-4-carboxamide](/img/structure/B6499743.png)